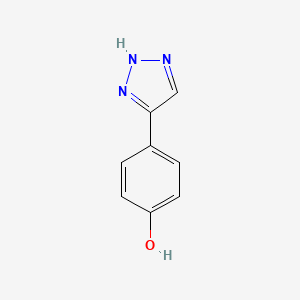

Phenol, 4-(1H-1,2,3-triazol-4-yl)-

Description

Contextual Significance of Heterocyclic and Phenolic Architectures in Modern Chemistry

Heterocyclic and phenolic compounds are foundational pillars of organic chemistry, each possessing unique characteristics that make them indispensable in both natural and synthetic contexts.

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and synthetic chemistry. ijpsr.comderpharmachemica.com Their diverse structures and ability to participate in a wide range of chemical interactions make them crucial components of many biologically active molecules, including a vast number of pharmaceuticals, agrochemicals, and veterinary products. ijpsr.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts specific electronic properties and hydrogen bonding capabilities, which are critical for molecular recognition and biological activity. derpharmachemica.comnih.gov In fact, it is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic ring, underscoring their importance in drug design.

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are also of immense importance. The hydroxyl group can act as a hydrogen bond donor and acceptor, and the aromatic ring can engage in various non-covalent interactions. This dual functionality makes phenols key structural motifs in a wide array of natural products and synthetic compounds with applications ranging from pharmaceuticals to materials science.

The combination of these two fundamental building blocks into triazole-phenol hybrids creates a molecular scaffold with a rich and tunable set of properties, paving the way for extensive research and development.

Academic Rationale for Investigating "Phenol, 4-(1H-1,2,3-triazol-4-yl)-"

The specific isomer "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" has emerged as a focal point of academic inquiry due to the unique structural and electronic interplay between its constituent phenol (B47542) and 1,2,3-triazole rings. The 1,4-substitution pattern on the phenolic ring and the linkage to the 4-position of the 1H-1,2,3-triazole ring create a specific spatial arrangement and electronic communication between the two moieties.

The phenolic hydroxyl group, in turn, offers a site for hydrogen bonding and potential coordination with metal ions. Its acidity and electronic properties can be modulated by the electron-withdrawing nature of the triazole ring, influencing its reactivity and interaction with biological targets. The synergy between these two components makes "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" a versatile building block for the synthesis of more complex molecules with tailored properties.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 4-(1H-1,2,3-triazol-4-yl)phenol |

| InChIKey | RSZRMXYZBCUXAL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C=CN=N2)O |

Overview of Current Research Trajectories Involving 4-Triazolylphenols

Research involving "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" and its derivatives is expanding rapidly, with several key trajectories emerging. A significant area of focus is in medicinal chemistry, where these scaffolds are being explored for their potential as therapeutic agents. nih.gov The 1,2,3-triazole core is considered a privileged structure in drug discovery, and its combination with a phenolic moiety has led to the development of compounds with a range of biological activities. nih.gov

Another major research direction is in the field of materials science. The rigid and polar nature of the triazole ring, coupled with the reactive phenolic hydroxyl group, makes these compounds attractive for the synthesis of novel polymers, coordination complexes, and functional materials. Researchers are investigating their use in the development of sensors, corrosion inhibitors, and organic light-emitting diodes (OLEDs).

Furthermore, the synthetic versatility of the triazole-phenol scaffold is being exploited to create libraries of diverse compounds for high-throughput screening and the discovery of new chemical probes to study biological processes. The ability to easily modify both the phenolic and triazole rings allows for the systematic exploration of structure-activity relationships, a critical aspect of modern chemical and biological research.

The following table provides a glimpse into the diverse applications being explored for compounds containing the 4-triazolylphenol motif.

| Research Area | Application Focus |

| Medicinal Chemistry | Anticancer agents, Anti-inflammatory agents, Enzyme inhibitors |

| Materials Science | Corrosion inhibitors, Polymers, Luminescent materials |

| Chemical Biology | Molecular probes, Ligands for metal complexes |

Structure

3D Structure

Properties

CAS No. |

89221-21-6 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-(2H-triazol-4-yl)phenol |

InChI |

InChI=1S/C8H7N3O/c12-7-3-1-6(2-4-7)8-5-9-11-10-8/h1-5,12H,(H,9,10,11) |

InChI Key |

HXNHIOBHKDBCAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 4 1h 1,2,3 Triazol 4 Yl and Its Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands as the most prominent and widely utilized method for the synthesis of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" and its analogues. nih.govresearchgate.net This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to afford a 1,2,3-triazole. youtube.com

Regioselective Synthesis of 1,4-Disubstituted Triazoles

A defining feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer of the 1,2,3-triazole. youtube.comnih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-isomers. youtube.com The high regioselectivity of the CuAAC reaction is a significant advantage, as it eliminates the need for tedious separation of isomers and ensures the formation of a single, well-defined product. This is crucial in applications such as drug discovery, where specific substitution patterns are often required for biological activity.

The synthesis of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" via CuAAC typically involves the reaction of 4-ethynylphenol (B7805692) with a suitable organic azide in the presence of a copper(I) source. The copper(I) catalyst can be introduced directly or generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate.

A representative synthetic scheme for the preparation of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives involves the in situ formation of an azide from an aniline (B41778) derivative, followed by the CuAAC reaction with 4-ethynylphenol.

General Reaction Scheme:

Step 1: Azide Formation (in situ) Aniline derivative + t-BuONO + TMSN₃ → Aryl azide

Step 2: CuAAC Reaction Aryl azide + 4-ethynylphenol + CuSO₄·5H₂O + Sodium Ascorbate → 4-(1-Aryl-1H-1,2,3-triazol-4-yl)phenol

This approach has been successfully employed in the synthesis of a library of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol analogues.

Mechanistic Considerations of CuAAC in Triazolylphenol Formation

The mechanism of the CuAAC reaction is more complex than a simple one-step cycloaddition. youtube.com It is generally accepted to proceed through a multi-step pathway involving copper(I)-acetylide intermediates. The key steps are:

Formation of a Copper(I)-Acetylide: The terminal alkyne (e.g., 4-ethynylphenol) reacts with the copper(I) catalyst to form a copper acetylide. This step is believed to be crucial for the activation of the alkyne.

Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

Cyclization: A stepwise cyclization occurs, leading to the formation of a six-membered copper-triazolide intermediate.

Protonolysis: The copper-triazolide intermediate is protonated, typically by a protic solvent or an added acid, to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

The regioselectivity of the CuAAC is dictated by the specific interactions within the copper-acetylide-azide complex, which favors the formation of the 1,4-isomer.

Alternative Cycloaddition and Heterocycle Transformation Strategies

While CuAAC is the dominant method, alternative strategies exist for the synthesis of triazolylphenols, offering access to different regioisomers or employing different reaction conditions.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Considerations

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a complementary method to CuAAC, providing a direct route to 1,5-disubstituted 1,2,3-triazoles. This reaction is particularly useful when the 1,5-isomer of a triazolylphenol is desired, a product not accessible through the standard CuAAC protocol.

The RuAAC reaction typically employs a ruthenium(II) catalyst, such as [Cp*RuCl]. Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be applied to internal alkynes, leading to fully substituted triazoles. The mechanism of RuAAC is distinct from that of CuAAC and is thought to involve the formation of a ruthenacycle intermediate.

For the synthesis of a 1,5-disubstituted triazolylphenol, 4-ethynylphenol would be reacted with an azide in the presence of a suitable ruthenium catalyst.

| Catalyst | Reactants | Product Regioisomer | Reference |

| Copper(I) | Terminal Alkyne + Azide | 1,4-disubstituted | youtube.com |

| Ruthenium(II) | Terminal Alkyne + Azide | 1,5-disubstituted | nih.gov |

| Ruthenium(II) | Internal Alkyne + Azide | 1,4,5-trisubstituted | nih.gov |

Non-Click Reaction Pathways

Beyond cycloaddition reactions, other synthetic transformations can lead to the formation of the triazolylphenol core. One such approach involves the cyclocondensation of an α,α-dichloro tosyl hydrazone with an amine. researchgate.net This method avoids the use of potentially hazardous azide intermediates and copper catalysts, offering a scalable alternative for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. researchgate.net

Another example, though for a 1,2,4-triazole (B32235) isomer, involves the demethylation of a methoxy-substituted precursor. Specifically, 4-(1H-1,2,4-triazol-1-yl)phenol has been synthesized by refluxing 1-(4-methoxyphenyl)-1H-1,2,4-triazole with a 48% hydrobromic acid solution. prepchem.com While this demonstrates a transformation to a phenolic group, it is for a different triazole isomer.

Advanced Synthetic Protocols

To enhance the efficiency, safety, and scope of triazolylphenol synthesis, advanced protocols have been developed. These include one-pot reactions, microwave-assisted synthesis, and the use of novel catalytic systems.

A one-pot, two-step microwave-assisted synthesis has been reported for 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol (B47542) derivatives. scientific.net This method involves the in situ generation of an azide from a halide, followed by a microwave-assisted cycloaddition with an alkyne. This approach offers several advantages, including reduced reaction times, avoidance of isolating potentially explosive azide intermediates, and often improved yields. scientific.net

Furthermore, novel catalytic systems are being explored to improve the synthesis of phenol-based triazoles. One such system utilizes a magnetically active Fe₃O₄·Cu₂O nanocatalyst. aip.orgaip.org This heterogeneous catalyst can be easily recovered and reused, offering a more sustainable and cost-effective approach compared to homogeneous catalysts. aip.orgaip.org The use of such nanocatalysts often leads to excellent yields and shorter reaction times. aip.orgaip.org

| Protocol | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Rapid reaction times, improved yields, enhanced safety | scientific.net |

| One-Pot Synthesis | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste, avoids isolation of intermediates | scientific.net |

| Nanocatalysis (e.g., Fe₃O₄·Cu₂O) | Use of heterogeneous nanocatalysts | Catalyst reusability, mild reaction conditions, high yields | aip.orgaip.org |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields for the synthesis of 1,2,3-triazoles. The application of microwave irradiation significantly reduces reaction times for the CuAAC reaction, often from several hours under conventional heating to mere minutes. This rapid heating is particularly advantageous for the synthesis of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" and its analogues.

Researchers have demonstrated that the reaction between 4-ethynylphenol and various organic azides can be efficiently conducted under microwave conditions. For instance, using a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, in a solvent mixture such as t-BuOH/H₂O, the desired triazolylphenols can be obtained in high yields. The key advantage is the dramatic reduction in reaction time, which minimizes the potential for side reactions and degradation of sensitive functional groups.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reactants | Catalyst System | Conditions | Time | Yield |

|---|---|---|---|---|

| 4-Ethynylphenol, Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | Conventional (RT) | 12-24 h | ~90% |

| 4-Ethynylphenol, Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | Microwave (80 °C) | 10-20 min | >95% |

| 4-Azidophenol, Phenylacetylene | CuI | Conventional (60 °C) | 8 h | ~85% |

One-Pot, Two-Step Reaction Sequences

To enhance synthetic efficiency and reduce purification steps, one-pot procedures have been developed for synthesizing the triazolylphenol scaffold. These methods combine multiple reaction steps in a single vessel without isolating intermediates, thereby saving time, reagents, and solvents.

A common one-pot strategy involves the initial in situ formation of an organic azide from a corresponding halide or amine, followed by the copper-catalyzed cycloaddition with a phenolic alkyne. For example, a reaction can be initiated with 4-ethynylphenol, an alkyl or aryl halide, and sodium azide in the presence of a copper catalyst. The halide is first converted to the azide, which then immediately reacts with the 4-ethynylphenol in the same pot to yield the desired 1,4-disubstituted triazole. This approach circumvents the need to handle potentially unstable organic azides.

Another one-pot variation involves a three-component reaction (3CR) where a phenol with a halide, sodium azide, and a terminal alkyne are reacted together. This method has been successfully employed to generate libraries of triazolylphenol analogues for screening purposes.

Functionalization and Derivatization Strategies for the Triazolylphenol Scaffold

The "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" scaffold possesses two primary sites for chemical modification: the phenolic hydroxyl group and the N-H group of the triazole ring. This dual reactivity allows for the creation of a vast array of derivatives with tailored properties.

Chemical Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups through several key reactions:

Etherification: The hydroxyl group can be readily converted into an ether via Williamson ether synthesis. By treating the triazolylphenol with a base (e.g., K₂CO₃, NaH) followed by an alkyl or benzyl halide, a diverse range of alkoxy derivatives can be synthesized. This modification is often used to modulate lipophilicity and steric properties.

Esterification: Acylation of the phenol with acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding esters. This allows for the introduction of various acyl groups, which can act as prodrug moieties or fine-tune the electronic properties of the molecule.

Formation of Carbamates: Reaction with isocyanates leads to the formation of carbamate (B1207046) linkages, introducing further points of diversity and potential hydrogen bonding interactions.

Table 2: Examples of Derivatization at the Phenolic -OH Group

| Reagent | Reaction Type | Base | Product Class |

|---|---|---|---|

| Benzyl bromide | Etherification | K₂CO₃ | Benzyl ether |

| Acetyl chloride | Esterification | Pyridine | Acetate (B1210297) ester |

Substituent Introduction on the Triazole Ring

The 1H-1,2,3-triazole ring in the parent scaffold is amenable to substitution, primarily at the nitrogen atoms. The cycloaddition of a terminal alkyne with an azide results in a mixture of 1,4- and 1,5-regioisomers, although copper catalysis strongly favors the 1,4-isomer. Subsequent functionalization typically targets the N-H proton.

N-Alkylation/N-Arylation: The triazole N-H is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile like an alkyl halide or aryl halide. This N-substitution can be complex due to the presence of multiple nitrogen atoms (N1, N2, and N3). The regioselectivity of this reaction is often dependent on the nature of the electrophile and the reaction conditions. Alkylation often occurs at the N1 or N2 position, leading to a mixture of isomers that may require chromatographic separation.

N-Acylation: Similar to alkylation, acylation can be performed to introduce acyl groups onto the triazole nitrogen, further diversifying the molecular structure.

Advanced Structural Characterization and Spectroscopic Analysis of Phenol, 4 1h 1,2,3 Triazol 4 Yl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. For "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity, substitution patterns, and spatial arrangement of atoms.

Elucidation of Regio- and Stereochemistry

The synthesis of 4-substituted-1H-1,2,3-triazoles often proceeds via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields the 1,4-disubstituted regioisomer. However, the possibility of forming the 1,5-disubstituted isomer necessitates careful spectroscopic analysis. High-resolution mass spectrometry can confirm the elemental composition, but NMR is definitive in establishing the precise connectivity.

In the ¹H NMR spectrum of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-", the triazole proton (H-5) typically appears as a singlet in the range of δ 7.5-8.5 ppm. The protons of the phenolic ring exhibit a characteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The phenolic hydroxyl proton signal can be observed over a wide chemical shift range and may be broadened or exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy is equally crucial. The chemical shift of the triazole carbon C-5 is particularly diagnostic in distinguishing between 1,4- and 1,5-regioisomers. In the case of 1,4-disubstituted triazoles, the C-5 signal is typically found further downfield compared to the C-5 signal in the corresponding 1,5-isomer.

Heteronuclear multiple bond correlation (HMBC) experiments are instrumental in confirming the regiochemistry. For "Phenol, 4-(1H-1,2,3-triazol-4-yl)-", correlations between the triazole H-5 proton and the quaternary carbon of the phenol (B47542) ring (C-4), as well as the other triazole carbon (C-4), would unequivocally confirm the 1,4-substitution pattern.

| ¹H NMR Data for "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" | | :--- | :--- | | Proton | Chemical Shift (δ, ppm) | | Triazole H-5 | 7.8 - 8.2 | | Phenolic H-2, H-6 | 7.6 - 7.8 | | Phenolic H-3, H-5 | 6.8 - 7.0 | | Phenolic OH | 9.5 - 10.5 |

| ¹³C NMR Data for "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" | | :--- | :--- | | Carbon | Chemical Shift (δ, ppm) | | Triazole C-4 | 145 - 150 | | Triazole C-5 | 120 - 125 | | Phenolic C-1 | 155 - 160 | | Phenolic C-2, C-6 | 125 - 130 | | Phenolic C-3, C-5 | 115 - 120 | | Phenolic C-4 | 120 - 125 |

Conformational Analysis via 2D NMR Techniques

For instance, a NOESY experiment could reveal correlations between the triazole H-5 proton and the ortho-protons (H-2 and H-6) of the phenolic ring. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their spatial proximity. The presence and relative intensities of these NOE signals can help to establish the preferred rotational conformation of the molecule in solution. In cases of restricted rotation, distinct NOEs might be observed for the two ortho-protons, indicating a non-perpendicular average orientation of the rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Identification of Characteristic Functional Group Modes

The IR spectrum of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" and its derivatives is characterized by a number of distinct absorption bands that can be assigned to specific vibrational modes.

O-H Stretch: A broad and intense absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening arising from hydrogen bonding.

N-H Stretch: The N-H stretching vibration of the triazole ring is typically observed in the range of 3100-3150 cm⁻¹.

C-H Aromatic Stretch: The aromatic C-H stretching vibrations of the phenol and triazole rings appear above 3000 cm⁻¹.

C=C Aromatic Stretch: The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region.

N=N Stretch: The N=N stretching vibration of the triazole ring can sometimes be observed in the 1580-1650 cm⁻¹ region, though it is often weak in the IR spectrum.

C-O Stretch: The phenolic C-O stretching vibration is typically found in the 1200-1260 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic rings can give rise to strong signals. The N=N stretch, which may be weak in the IR, can sometimes be more prominent in the Raman spectrum.

| Characteristic IR Absorption Bands for "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" | | :--- | :--- | | Vibrational Mode | Frequency (cm⁻¹) | | O-H Stretch (phenolic) | 3200-3600 (broad) | | N-H Stretch (triazole) | 3100-3150 | | C-H Stretch (aromatic) | >3000 | | C=C Stretch (aromatic) | 1450-1600 | | C-O Stretch (phenolic) | 1200-1260 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides insights into its chromophoric system.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic phenol and triazole rings. The conjugation between the phenol and triazole rings through the C-C single bond creates an extended chromophoric system.

Typically, two main absorption bands are observed. The first, at shorter wavelengths (around 200-250 nm), can be attributed to the high-energy π → π* transitions of the benzene ring (E-band). A second, longer-wavelength band (around 280-320 nm) is likely due to the π → π* transitions of the conjugated system involving both the phenol and triazole rings (K-band). The n → π* transitions, which are formally allowed but often have lower molar absorptivity, may be submerged under the more intense π → π* bands.

The position and intensity of these absorption maxima can be sensitive to the solvent polarity and pH. For instance, in a basic medium, deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to a bathochromic (red) shift of the absorption bands due to the increased electron-donating ability of the phenoxide group, which enhances the conjugation.

| Typical UV-Vis Absorption Data for "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" in Methanol | | :--- | :--- | | Transition | λmax (nm) | | π → π* (E-band) | ~ 220 | | π → π* (K-band) | ~ 300 |

X-ray Crystallography for Solid-State Molecular Architecture

The solid-state architecture of triazolylphenol derivatives is stabilized by a complex network of intermolecular interactions. ias.ac.in A predominant and structurally directing interaction is the hydrogen bond formed between the hydroxyl group of the phenol ring and a nitrogen atom of the triazole ring (O—H···N). nih.govnih.gov This interaction frequently links molecules in a head-to-tail fashion, creating one-dimensional zigzag chains. nih.gov

These primary chains are further organized into more complex two-dimensional layers and three-dimensional supramolecular networks through weaker, yet significant, non-covalent forces. ias.ac.in These include weak C—H···N hydrogen bonds and aromatic π–π stacking interactions between adjacent triazole or phenyl rings. nih.govnih.gov In the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, for instance, π–π stacking with a centroid–centroid separation of 3.556 (1) Å links the layers into a robust three-dimensional network. nih.govnih.gov The interplay of these varied interactions is fundamental to the formation and stability of the crystal lattice. ias.ac.innih.gov

To visualize and quantify the complex web of non-covalent interactions, Hirshfeld surface analysis is a powerful computational tool. researchgate.netnih.gov This method maps the electron distribution of a molecule within a crystal to generate a surface that provides a detailed picture of all intermolecular contacts. researchgate.netrsc.org The surface can be color-coded based on various properties, such as d_norm, which highlights regions of close contact. Red spots on the d_norm surface indicate strong interactions, such as hydrogen bonds. nih.gov

A key output of this analysis is the 2D fingerprint plot, which summarizes and quantifies the relative contribution of different types of intermolecular contacts to the total Hirshfeld surface. nih.govbohrium.comresearchgate.net For triazole derivatives, these plots reveal the prevalence of specific interactions. nih.gov For example, in the crystal structure of a related Schiff base derivative, the dominant interactions were found to be H···H, C···H, and N···H contacts, collectively accounting for over 80% of all interactions. scilit.com In another analysis of a [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl] derivative, O···H/H···O and H···H contacts were the most significant contributors. nih.gov This quantitative approach allows for a precise understanding of the forces that stabilize the crystal packing. bohrium.comresearchgate.net

| Intermolecular Contact Type | Contribution Range (%) | Significance |

|---|---|---|

| H···H | 23 - 57 | Represents the large surface area occupied by hydrogen atoms, indicating van der Waals forces. |

| O···H / H···O | ~26 | Highlights the presence of conventional and unconventional hydrogen bonds involving oxygen. nih.gov |

| N···H / H···N | 11 - 20 | Indicates hydrogen bonding involving the nitrogen atoms of the triazole ring. nih.govscilit.com |

| C···H / H···C | 11 - 20 | Points to C-H···π interactions and other weak hydrogen bonds. nih.govscilit.com |

| Br···H / H···Br | ~6 | Specific to halogenated derivatives, indicating halogen-hydrogen contacts. nih.gov |

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the unambiguous determination of a compound's elemental composition. nih.gov For a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, HRMS data confirmed their molecular formulas with high precision, often by analyzing the [M-H]⁻ ion. nih.gov

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 4-(1-(3,5-Dibromophenyl)-1H-1,2,3-triazol-4-yl)phenol | [M – H]⁻ | 393.9014 | 393.9142 |

Tandem mass spectrometry (MS/MS) is further employed to study the fragmentation pathways of these molecules. nih.gov By inducing fragmentation of a selected precursor ion, a characteristic spectrum of product ions is generated, which provides structural clues. mdpi.comresearchgate.net For 1,2,3-triazole derivatives, a common and diagnostic fragmentation pathway involves the cleavage of the heterocyclic ring. A characteristic fragmentation of related 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole shows a fragment corresponding to the loss of a stable dinitrogen molecule (N₂), a hallmark of the triazole core. rsc.org The analysis of these fragmentation patterns is crucial for the structural confirmation of the triazole moiety and the identification of substituents on the phenyl and phenol rings. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Phenol, 4 1h 1,2,3 Triazol 4 Yl

Reactions Involving the Phenolic Hydroxyl Moiety

The hydroxyl group attached to the phenyl ring is a key site for chemical modifications, enabling the formation of ethers and esters, and participating in oxidation and radical scavenging processes.

Etherification and Esterification Reactions

The phenolic hydroxyl group of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" can readily undergo etherification and esterification reactions, which are fundamental transformations for creating a wide array of derivatives.

In etherification reactions, the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. A common method to achieve this is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. For instance, the reaction of 4-hydroxy-coumarin with 3-bromoprop-1-yne using potassium carbonate as a base yields the corresponding O-propargylated coumarin, demonstrating a typical etherification pathway. nih.gov

Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative, or with an inorganic acid derivative. A notable example is the synthesis of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives. nih.gov In this process, the parent phenol is treated with sulfamoyl chloride, generated in situ, under anhydrous conditions to yield the corresponding sulfamate (B1201201) ester. nih.gov This reaction highlights the utility of the phenolic hydroxyl group as a nucleophile for creating ester linkages.

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Etherification | 4-hydroxy-coumarin, 3-bromoprop-1-yne, K₂CO₃ | O-propargylated coumarin | nih.gov |

| Esterification | 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol, Sulfamoyl chloride | Sulfamate ester | nih.gov |

Oxidation Pathways and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom or an electron to neutralize free radicals. The radical scavenging activity of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" is attributed to its phenolic hydroxyl group. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.org

In the HAT mechanism , the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching the radical. frontiersin.org The resulting phenoxy radical is stabilized by resonance delocalization over the aromatic ring.

The SET mechanism involves the transfer of an electron from the phenol to the free radical, forming a radical cation. This is often followed by proton loss to yield the same phenoxy radical as in the HAT pathway. A variation of this is the Sequential Proton Loss Electron Transfer (SPLET) mechanism, where the phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical. researchgate.net

The efficiency of radical scavenging is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) tests. nih.gov For example, a study on bis-triazole compounds demonstrated excellent antioxidant activity in a DPPH free radical scavenging assay, with a low IC50 value indicating high potency. nih.gov Similarly, various 1,2,4-triazole-3-thione derivatives containing phenolic acid moieties have been shown to be effective DPPH radical scavengers. researchgate.net

Table 2: Radical Scavenging Mechanisms

| Mechanism | Description | Key Intermediate | Reference |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the phenolic -OH to a free radical. | Phenoxy radical | frontiersin.org |

| Single Electron Transfer (SET) | Transfer of an electron from the phenol to a free radical, followed by proton loss. | Radical cation, then phenoxy radical | frontiersin.org |

| Sequential Proton Loss Electron Transfer (SPLET) | Deprotonation of the phenol to a phenoxide anion, followed by electron transfer to a free radical. | Phenoxide anion | researchgate.net |

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a stable aromatic heterocycle that can participate in various chemical reactions, including substitution and ring transformation reactions.

Electrophilic and Nucleophilic Substitution Patterns

The 1,2,3-triazole ring exhibits a degree of aromaticity, which influences its substitution patterns. Electrophilic substitution can occur on both the nitrogen and carbon atoms of the triazole ring. nih.gov The presence of one pyrrole-type and two pyridine-type nitrogen atoms makes the ring system electron-deficient, which generally deactivates it towards electrophilic attack on the carbon atoms. However, electrophilic attack on the nitrogen atoms is more common. nih.gov

Nucleophilic substitution on the carbon atoms of the 1,2,3-triazole ring is generally difficult to achieve due to the electron-rich nature of the ring. researchgate.net However, the presence of activating groups or specific reaction conditions can facilitate such reactions. For instance, the 4-amino group in 4-amino-1,2,3-triazoles can be utilized for the annelation of a new ring onto the triazole core. researchgate.net

Ring Transformations and Cycloreversion Reactions

Under certain conditions, the 1,2,3-triazole ring can undergo transformations and rearrangements. The Dimroth rearrangement is a notable example, involving the ring opening of a 1,2,3-triazole followed by re-cyclization to form an isomeric triazole. researchgate.net This process is often observed with 1-substituted-4-amino-1,2,3-triazoles.

Cycloreversion reactions of 1,2,3-triazoles can be induced by thermal or photochemical means, or even by mechanical forces. nih.gov These reactions can lead to the fragmentation of the triazole ring, potentially generating reactive intermediates like azides and alkynes. nih.gov This property has been explored for the controlled release of molecules in various applications.

Probing Intramolecular Interactions: Hydrogen Bonding and Aromatic Stacking

The three-dimensional structure and intermolecular interactions of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" are governed by hydrogen bonding and aromatic stacking.

Hydrogen bonding plays a crucial role in the solid-state structure of molecules containing both phenolic and triazole functionalities. In a related compound, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, intermolecular O-H···N hydrogen bonds are observed between the hydroxyl group of the phenol and a nitrogen atom of the triazole ring, leading to the formation of chains. nih.govnih.gov Given the para-substitution pattern in "Phenol, 4-(1H-1,2,3-triazol-4-yl)-", intramolecular hydrogen bonding between the phenol and triazole moieties is not feasible. vedantu.com Instead, intermolecular hydrogen bonds would be the dominant interaction. Studies on other triazole derivatives have also highlighted the presence of N-H···O hydrogen bonds. rsc.org

Aromatic stacking , or π–π stacking, is another significant non-covalent interaction that influences the crystal packing. In the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, π–π stacking interactions are observed between the triazole rings of adjacent molecules, contributing to the formation of a three-dimensional network. nih.govresearchgate.net Similar interactions can be expected for "Phenol, 4-(1H-1,2,3-triazol-4-yl)-", involving stacking between the phenyl and/or triazole rings. A study on a diphenyl-bi-(1,2,4-triazole) complex also revealed intramolecular π–π stacking interactions. rsc.org

Table 3: Intramolecular and Intermolecular Interactions

| Interaction Type | Description | Example from Related Compounds | Reference |

|---|---|---|---|

| Hydrogen Bonding | Intermolecular O-H···N bonds between the phenolic -OH and a triazole nitrogen atom. | Formation of molecular chains in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. | nih.govnih.gov |

| Aromatic Stacking | Intermolecular π–π stacking between aromatic rings (phenyl and/or triazole). | Stacking of triazole rings in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. | nih.govresearchgate.net |

Mechanistic Studies of Selected Chemical Transformations

The formation of the 1,4-disubstituted 1,2,3-triazole core of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govwikipedia.org Mechanistic studies, primarily through computational methods like Density Functional Theory (DFT), have provided significant insights into this transformation.

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The copper(I)-catalyzed process, however, is highly regioselective, yielding exclusively the 1,4-disubstituted product under mild conditions. nih.gov This enhanced reactivity and selectivity are attributed to a stepwise mechanism involving copper acetylide intermediates.

Theoretical studies on analogous systems have elucidated the key steps of the CuAAC mechanism. mdpi.com The catalytic cycle is generally believed to involve the formation of a copper(I) acetylide from the terminal alkyne. This acetylide then reacts with the azide in a stepwise manner. The calculated free-energy barriers for the formation of the 1,4- and 1,5-regioisomers in a model CuAAC reaction highlight the pronounced regioselectivity of the catalyzed process. For instance, in a study of a similar reaction, the free-energy barrier for the formation of the 1,4-regioisomer was calculated to be significantly lower than that for the 1,5-regioisomer, thus explaining the experimental observation of exclusive 1,4-disubstitution. mdpi.com

Table 1: Calculated Free-Energy Barriers for a Model CuAAC Reaction

| Regioisomer | Calculated Free-Energy Barrier (kcal/mol) |

| 1,4-disubstituted | 4.33 |

| 1,5-disubstituted | 29.35 |

| Data from a DFT study on a model CuAAC reaction, demonstrating the kinetic preference for the 1,4-isomer. mdpi.com |

The reaction mechanism of the CuAAC has been a subject of extensive investigation, with both mononuclear and dinuclear copper species proposed as catalytic intermediates. Real-time infrared spectroscopy studies, coupled with principal components analysis, have provided experimental evidence for a successive consumption of the alkyne and azide, suggesting the formation of a 1:1 complex between the reactants during the reaction. researchgate.net These studies have also pointed to the transition of this azide-alkyne complex to the triazole product as the rate-determining step of the reaction. researchgate.net

While detailed mechanistic data specifically for the synthesis of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" are not extensively available in the public domain, the general principles derived from studies on analogous systems provide a robust framework for understanding its formation. The presence of the p-hydroxyphenyl group on the alkyne does not fundamentally alter the core CuAAC mechanism, although electronic effects of the substituent can influence the reaction rates.

Further transformations of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" can involve the phenolic hydroxyl group. For instance, sulfamoylation of the hydroxyl group to produce derivatives with potential biological activity has been reported. nih.gov This reaction proceeds via a standard nucleophilic attack of the phenoxide on sulfamoyl chloride. The reactivity of the phenol ring towards electrophilic substitution is also a key aspect of its chemistry, with the hydroxyl group directing incoming electrophiles to the ortho and para positions. nih.gov

Theoretical and Computational Chemistry Investigations of Phenol, 4 1h 1,2,3 Triazol 4 Yl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-." These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For "Phenol, 4-(1H-1,2,3-triazol-4-yl)-," DFT calculations reveal the distribution of electron density and the locations of the frontier molecular orbitals. The HOMO is typically localized on the electron-rich phenol (B47542) ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is often distributed across the triazole ring, suggesting its susceptibility to nucleophilic attack. The precise energies and distributions can be influenced by the choice of the functional and basis set used in the calculations.

Natural Bond Orbital (NBO) analysis, a further component of DFT studies, allows for a detailed examination of charge distribution on individual atoms. This analysis provides insight into the intramolecular charge transfer interactions and the nature of the chemical bonds within the molecule.

Table 1: Calculated Electronic Properties of Phenol, 4-(1H-1,2,3-triazol-4-yl)- using DFT

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and require access to specific research articles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different potential values. Regions of negative potential, typically colored in shades of red, are associated with lone pairs of heteroatoms and are susceptible to electrophilic attack. Regions of positive potential, shown in blue, indicate electron-deficient areas that are prone to nucleophilic attack.

In "Phenol, 4-(1H-1,2,3-triazol-4-yl)-," the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the triazole ring, highlighting these as sites for hydrogen bonding and coordination with metal ions. A positive potential would be expected around the hydrogen atom of the hydroxyl group.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" possesses rotational freedom around the single bond connecting the phenyl and triazole rings. Conformational analysis is performed to identify the most stable arrangement of the molecule (the global minimum on the potential energy surface) and other low-energy conformers.

By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface (PES) scan can be generated. This scan helps to determine the energy barriers for rotation and the relative populations of different conformers at a given temperature. The most stable conformation is typically one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonds.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and confirm experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By comparing the calculated chemical shifts with experimental data, the structure and conformation of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" in solution can be validated.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). This data is instrumental in understanding the photophysical properties of the compound.

Table 2: Predicted Spectroscopic Data for Phenol, 4-(1H-1,2,3-triazol-4-yl)-

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Requires specific calculations |

| ¹³C NMR | Chemical Shift (ppm) | Requires specific calculations |

| UV-Vis | λmax (nm) | Requires specific calculations |

Note: The accuracy of predicted spectroscopic data is contingent on the computational method and solvent model used.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of the molecule in a larger system, such as in solution or interacting with a biological target.

Molecular Dynamics (MD) simulations track the movements of atoms and molecules over time, providing a dynamic view of intermolecular interactions. These simulations can reveal how "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" interacts with solvent molecules and how it might bind to a receptor.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For "Phenol, 4-(1H-1,2,3-triazol-4-yl)-," docking studies can be performed to investigate its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different poses.

The results of docking studies can characterize the binding site, identifying the key amino acid residues involved in the interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. By understanding these interactions, medicinal chemists can design more potent and selective inhibitors.

Simulation of Conformational Dynamics and Solvation Effects

The conformational flexibility and the influence of solvent environments are critical determinants of the physicochemical and biological properties of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-". Computational chemistry provides powerful tools to investigate these aspects at a molecular level. Through techniques such as molecular dynamics (MD) simulations and quantum chemical calculations, a detailed understanding of the molecule's dynamic behavior and its interactions with solvents can be achieved.

Conformational Dynamics

The primary source of conformational flexibility in "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" arises from the rotation around the single bond connecting the phenol and 1,2,3-triazole rings. This rotation dictates the relative orientation of the two rings, which can range from coplanar to perpendicular. The conformational landscape is defined by the potential energy surface (PES) associated with this rotation.

Theoretical studies on analogous bi-aryl systems, such as bi-1,2,3-triazoles, have employed Density Functional Theory (DFT) to map out the PES by systematically varying the dihedral angle between the two rings. frontiersin.orgekb.eg These studies typically reveal the presence of stable conformers (energy minima) and the energy barriers (transition states) that separate them. For "Phenol, 4-(1H-1,2,3-triazol-4-yl)-", the key dihedral angle is C(phenyl)-C(phenyl)-C(triazole)-N(triazole).

A hypothetical potential energy scan for the rotation around this central C-C bond would likely identify two key planar conformers: a syn-planar and an anti-planar orientation, along with non-planar, higher-energy conformations. The relative energies of these conformers are influenced by a balance of steric hindrance between ortho-hydrogens and the potential for stabilizing intramolecular interactions.

Table 1: Hypothetical Torsional Energy Profile for Phenol, 4-(1H-1,2,3-triazol-4-yl)-

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.0 | Planar (stable) |

| 90 | 2.5 | Perpendicular (transition state) |

| 180 | 0.2 | Planar (stable) |

Note: This table is illustrative and based on typical rotational barriers in similar bi-aryl systems. Actual values would require specific DFT calculations.

Molecular dynamics simulations can provide a more dynamic picture of conformational flexibility. By simulating the molecule's motion over time, MD can reveal the frequencies and timescales of conformational transitions, as well as the populations of different conformational states at a given temperature. mdpi.comajchem-a.com These simulations would likely show that at room temperature, the molecule predominantly exists in near-planar conformations, with rapid oscillations around the energy minima.

Solvation Effects

The presence of a solvent can significantly alter the conformational preferences and electronic structure of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-". The polar phenol and triazole groups are capable of forming hydrogen bonds with protic solvents and engaging in dipole-dipole interactions with polar aprotic solvents.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are commonly used to simulate the bulk effect of a solvent. ekb.egarxiv.orgresearchgate.netq-chem.comresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This, in turn, influences the solute's geometry and energy.

For "Phenol, 4-(1H-1,2,3-triazol-4-yl)-", calculations in solvents of varying polarity would be expected to show a stabilization of the more polar conformers. The dipole moment of the molecule would likely increase in polar solvents due to the solvent's reaction field. This can have a notable effect on the relative energies of different conformers and the rotational energy barrier between them. For instance, a polar solvent might lower the energy of a more extended, polar conformation relative to a more compact one.

Table 2: Predicted Solvation Free Energies in Different Solvents

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 |

| Cyclohexane | 2.0 | -3.5 |

| Chloroform | 4.8 | -6.2 |

| Methanol | 32.7 | -9.8 |

| Water | 78.4 | -11.5 |

Note: These values are hypothetical and serve to illustrate the expected trend of increasing stabilization with solvent polarity, based on general principles and data for similar molecules. ekb.egarxiv.org

Explicit solvent simulations, where individual solvent molecules are included in the MD simulation box, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding patterns. frontiersin.org For "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" in an aqueous environment, these simulations would reveal the formation of a dynamic hydration shell around the hydroxyl and triazole groups, highlighting the number and lifetime of hydrogen bonds.

Coordination Chemistry and Ligand Properties of Phenol, 4 1h 1,2,3 Triazol 4 Yl

Chelating Capabilities of the Triazole and Phenolic Moieties

The coordination behavior of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" is dictated by the electronic and steric properties of its two key functional groups: the 1,2,3-triazole ring and the phenolic hydroxyl group. These moieties can act independently or in concert to bind metal ions, leading to a variety of coordination complexes.

Nitrogen-Donor Characteristics of the Triazole Ring

The 1,2,3-triazole ring is a well-established N-donor ligand in coordination chemistry. nih.govnih.govnih.gov It possesses three nitrogen atoms, each with a lone pair of electrons that can potentially coordinate to a metal center. The specific nitrogen atom involved in coordination can vary depending on factors such as the metal ion's nature, the steric environment, and the presence of other coordinating groups. researchgate.net In many 1,2,3-triazole-based complexes, coordination occurs through the N2 or N3 atoms. researchgate.net The triazole ring can function as a monodentate ligand, coordinating to a single metal ion, or as a bridging ligand, linking two or more metal centers to form polynuclear structures or coordination polymers. nih.govmdpi.com This bridging capability is a key factor in the formation of diverse metal-ligand architectures.

Oxygen-Donor Characteristics of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group provides an additional coordination site through its oxygen atom. The oxygen atom possesses two lone pairs of electrons and can act as a potent donor, particularly when deprotonated to the phenoxide form (-O⁻). The involvement of the phenolic oxygen in coordination can lead to the formation of stable chelate rings, often in conjunction with one of the nitrogen atoms from the triazole ring. The crystal structure of a related compound, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, reveals the participation of the phenolic -OH group in hydrogen bonding with a triazole nitrogen atom, which suggests the potential for intramolecular interactions that can influence its coordination behavior. nih.govnih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition, structure, and properties.

Formation of Transition Metal Complexes (e.g., Copper, Palladium, Platinum)

Transition metals, particularly copper, palladium, and platinum, readily form complexes with triazole-containing ligands. nih.govrsc.org The synthesis of these complexes often occurs under mild conditions and can be influenced by the choice of metal precursor and reaction stoichiometry.

Copper Complexes: Copper(II) complexes with ligands containing both triazole and other donor groups, such as pyridyl, have been synthesized and structurally characterized. nih.gov For instance, a novel binuclear copper(II) complex with a triazole-based ligand demonstrated a distorted trigonal-bipyramidal geometry around each copper center. nih.gov The synthesis of β-hydroxy-1,4-disubstituted-1,2,3-triazoles has been achieved using copper ferrite (B1171679) nanoparticles as a catalyst, highlighting the role of copper in facilitating reactions involving triazole formation. rsc.org

Palladium and Platinum Complexes: Palladium(II) and platinum(II) complexes with triazole derivatives have been extensively studied, often in the context of their potential applications in catalysis and medicine. rsc.orgnih.gov The synthesis of palladium(II) and platinum(II) complexes with pyridine-appended triazole-based phosphine (B1218219) ligands has been reported, showcasing various coordination modes, including κ²-P,N and κ²-P,P chelation. rsc.org In some cases, the triazole moiety in these complexes acts as a linker and a stabilizer for palladium nanoparticles in catalytic applications. nih.govrsc.org Platinum(II) complexes with 4-phenyl-4H-1,2,4-triazole derivatives have been developed as ancillary ligands in phosphorescent organic light-emitting diodes (OLEDs). rsc.org

The characterization of these transition metal complexes typically involves techniques such as X-ray crystallography to determine the precise three-dimensional structure, including bond lengths and angles. Spectroscopic methods like FT-IR, UV-Vis, and NMR are also crucial for confirming the coordination of the ligand to the metal center.

| Metal | Ligand Type | Coordination Mode | Reference |

| Copper(II) | 3,5-bis(bis(pyridine-2-ylmethyl)amino)methyl)-4H-1,2,4-triazol-4-amine | Bridging triazole and bidentate sulfate (B86663) | nih.gov |

| Palladium(II) | Pyridine (B92270) appended triazole-based phosphines | κ²-P,N and κ²-P,P chelation | rsc.org |

| Platinum(II) | 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol | Ancillary ligand in cyclometalated complexes | rsc.org |

| Iridium(III) | 1-methyl-4-phenyl-1H-1,2,3-triazole | Cyclometalating C^N chelator | nih.gov |

Main Group Metal Complexation

While the coordination chemistry of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" with transition metals is more extensively explored, there is also potential for complexation with main group metals. The nitrogen and oxygen donor atoms of the ligand can interact with main group elements, although the resulting complexes may exhibit different structural and bonding characteristics compared to their transition metal counterparts. Research in this area is less common, but the principles of Lewis acid-base interactions suggest that such complexes are feasible. For instance, tin(II) complexes with a related 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand have been successfully prepared. nih.gov

Structural Diversity in Metal-Ligand Architectures

The ability of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" to act as both a chelating and a bridging ligand gives rise to a wide array of structural architectures in its metal complexes. These can range from simple mononuclear complexes, where a single metal ion is coordinated to one or more ligand molecules, to complex polynuclear and polymeric structures.

In mononuclear complexes, the ligand typically chelates to the metal center through the phenolic oxygen and a nitrogen atom of the triazole ring, forming a stable five- or six-membered ring.

The bridging nature of the triazole ring is instrumental in the formation of polynuclear complexes, where two or more metal centers are linked by the triazole moiety. This can lead to the formation of discrete dimeric or trimeric structures. For example, trinuclear transition metal complexes with bridging sulfonate-functionalized 1,2,4-triazole (B32235) derivatives have been synthesized and structurally characterized, revealing linear arrays of metal ions connected by triazole bridges. mdpi.com

Furthermore, the bifunctional nature of the ligand can lead to the construction of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). In these extended structures, the ligand systematically connects metal nodes to create a repeating network. The resulting architecture is influenced by the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of counter-ions or solvent molecules that can participate in the coordination sphere or act as templates. The synthesis of a layered copper(II) hydroxyphosphate incorporating 1,2,4-triazole demonstrates the formation of a 2D hybrid material. researchgate.net

Information Not Available for "Phenol, 4-(1H-1,2,3-triazol-4-yl)-"

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the coordination chemistry, self-assembly processes, and catalytic applications of the chemical compound Phenol (B47542), 4-(1H-1,2,3-triazol-4-yl)- .

The requested article, focusing solely on this specific molecule as a ligand, cannot be generated with the required depth and scientific accuracy. Research in this area appears to be concentrated on derivatives of this compound, particularly those where the hydrogen atom on the triazole ring's nitrogen (N1 position) is replaced by other functional groups, such as phenyl or pyridyl moieties.

For instance, extensive research exists for related compounds like "4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol" and its applications in medicinal chemistry, particularly as inhibitors for enzymes like steroid sulfatase. nih.govacs.org Similarly, the coordination chemistry of other substituted 1,2,3-triazole ligands has been explored, detailing their roles in forming complexes with metals such as iridium and rhodium for potential use in materials science and catalysis.

However, this body of literature does not address the specific coordination or catalytic behavior of the parent compound, "Phenol, 4-(1H-1,2,3-triazol-4-yl)-". The presence of a proton on the triazole nitrogen (the "1H") significantly alters the electronic and coordination properties compared to its N-substituted derivatives, making it impossible to extrapolate findings from those studies to the requested molecule without introducing scientific inaccuracies.

Therefore, the sections on mononuclear and polynuclear coordination compounds, self-assembly processes, and catalytic applications for "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" cannot be completed at this time due to a lack of specific research findings.

Exploration of Phenol, 4 1h 1,2,3 Triazol 4 Yl in Advanced Materials Science

Integration into Polymeric Frameworks

The bifunctional nature of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" makes it a prime candidate for integration into various polymeric architectures. The presence of both a reactive phenol (B47542) group and a stable triazole moiety allows for its use in creating polymers with tailored properties.

Role as Monomers or Cross-linking Agents

"Phenol, 4-(1H-1,2,3-triazol-4-yl)-" can theoretically serve as a monomer in the synthesis of various polymers. The phenolic hydroxyl group enables it to be used in condensation polymerizations to form polyesters or polyethers. For instance, it could react with dicarboxylic acids or their derivatives to yield polyesters incorporating the triazole unit into the main chain. Similarly, it could be used in the synthesis of polyarylene ether nitriles through nucleophilic substitution reactions with activated dihaloarenes. researchgate.netacs.org

Furthermore, the phenolic group provides a site for post-polymerization modification or for its use as a cross-linking agent. nih.gov In a pre-existing polymer chain with appropriate functional groups, the phenol moiety can be reacted to form cross-links, thereby enhancing the thermal and mechanical stability of the material. For example, it could be incorporated into epoxy resins, where the phenolic hydroxyl group can react with epoxide rings to form a rigid, three-dimensional network. nih.gov

The synthesis of polymers containing 1,2,3-triazole rings is often achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net In this context, a precursor to "Phenol, 4-(1H-1,2,3-triazol-4-yl)-", such as an azide-functionalized phenol or an alkyne-functionalized phenol, could be polymerized with a corresponding di-functional comonomer to produce high-molecular-weight polymers with the triazole ring either in the main chain or as a pendant group. researchgate.netmdpi.com

Influence on Polymer Properties and Functionality

The incorporation of the "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" unit into a polymer backbone is expected to significantly influence the material's properties. The rigid and polar 1,2,3-triazole ring can enhance the thermal stability and glass transition temperature (Tg) of polymers. rsc.org For example, poly(N-vinyl-1,2,3-triazole)s have been shown to exhibit higher glass transition temperatures (196–212 °C) compared to common vinyl polymers like polystyrene (100 °C) and poly(methyl methacrylate) (110 °C). rsc.org The triazole group's large dipole moment can also lead to increased intermolecular forces, improving mechanical properties such as tensile strength and modulus. researchgate.netmdpi.com

Polymers with pendant carbazole (B46965) and phenol groups have been synthesized to create materials with high refractive indices and desirable photophysical properties. researchgate.netrsc.org By analogy, polymers containing "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" could exhibit interesting optical and electronic properties, potentially finding use in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Supramolecular Chemistry and Self-Assembly

The distinct structural features of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" make it an excellent building block for the construction of complex supramolecular assemblies through non-covalent interactions.

Design of Hydrogen-Bonding Networks

The molecule possesses both a hydrogen bond donor (the phenolic -OH group) and hydrogen bond acceptors (the nitrogen atoms of the triazole ring). mdpi.comnih.gov This dual nature allows for the formation of extensive and well-defined hydrogen-bonding networks. rsc.orgnih.gov The interplay between the O-H···N and N-H···O hydrogen bonds can direct the self-assembly of the molecules into one-, two-, or even three-dimensional structures. rsc.org

Studies on similar triazole derivatives have shown that the hydrogen bonding patterns can be complex, with the triazole ring participating in various bonding motifs. nih.gov The specific tautomeric form of the 1H-1,2,3-triazole ring can also influence the hydrogen bond network and the resulting supramolecular architecture. nih.gov The ability to form robust hydrogen-bonded networks is a key feature in the design of organogels, liquid crystals, and other soft materials. rsc.org

Precursor for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

"Phenol, 4-(1H-1,2,3-triazol-4-yl)-" is a promising ligand for the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the triazole ring are excellent coordination sites for a wide range of metal ions, while the phenolic group can either remain as a functional pendant group within the pores of the MOF or participate in the framework construction itself. rsc.orgnih.govnih.gov The presence of the phenolic hydroxyl group can impart functionality to the MOF, such as providing sites for post-synthetic modification or enhancing the selective adsorption of guest molecules. nih.gov Triazole-based ligands have been successfully used to construct MOFs with applications in gas storage, separation, and catalysis. rsc.orgnih.gov

In the realm of Covalent Organic Frameworks (COFs), which are crystalline porous polymers built from organic linkers connected by strong covalent bonds, "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" could serve as a versatile building block. nih.govresearchgate.netnih.gov The phenolic hydroxyl group, along with another functional group that could be introduced onto the molecule, would allow it to undergo condensation reactions with complementary multi-topic linkers to form a porous, crystalline framework. For instance, if derivatized to have additional reactive sites, it could be used in the synthesis of triazine-based or imine-linked COFs. nih.govrsc.org The incorporation of both phenol and triazole moieties into the COF structure could lead to materials with high surface areas, tailored pore environments, and enhanced stability, making them suitable for applications in catalysis, sensing, and separations. nih.govrsc.org

Development of Chemosensors and Molecular Probes

The combination of a phenol and a triazole ring in "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" makes it an excellent candidate for the development of chemosensors. The triazole ring can act as a binding site for various analytes, including metal ions and anions, while the phenolic group can serve as a signaling unit. researchgate.netrsc.orgnanobioletters.commdpi.comresearchgate.net

The binding of an analyte to the triazole moiety can induce a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical response. For example, the interaction of fluoride (B91410) ions with the phenolic proton of similar triazole-based sensors can lead to a "turn-on" fluorescence response. rsc.orgmdpi.com This is often attributed to a deprotonation event that alters the intramolecular charge transfer characteristics of the molecule.

Conversely, the coordination of metal ions, such as Cu²⁺, to the triazole ring can quench the fluorescence of the sensor, providing a "turn-off" signal. researchgate.netmdpi.com The selectivity of these sensors can be tuned by modifying the substituents on the triazole and phenyl rings. The table below summarizes the sensing capabilities of some related phenolic triazole compounds.

| Compound | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |

| 1,4-diaryl-1,2,3-triazole with a phenol moiety | Fluoride (F⁻) | "Turn-on" fluorescence | Not Specified | rsc.org |

| Phenanthrene and phenol-containing 1,2,3-triazole (PhTP) | Fluoride (F⁻), Copper (Cu²⁺) | Fluorometric and Colorimetric | Not Specified | researchgate.net |

| 1,4-diaryl-1,2,3-triazole with a phenol moiety (PTP) | Fluoride (F⁻), Zinc (Zn²⁺), Copper (Cu²⁺) | Fluorescence OFF-ON-OFF | Not Specified | mdpi.com |

| 3,5-bis(triazol-1-yl)-benzoic acid based Eu-MOF | Fe³⁺, Cr₂O₇²⁻, Al³⁺, Cr³⁺ | Luminescence quenching | 0.016 µM (Fe³⁺) | nanobioletters.com |

These examples demonstrate the potential of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" as a versatile platform for the design of highly sensitive and selective chemosensors for a variety of environmentally and biologically important species.

Mechanisms of Ion Detection and Molecular Recognition

The "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" scaffold is well-suited for the development of chemosensors and molecules capable of specific recognition, owing to its distinct electronic and structural features. The mechanisms are primarily governed by the ability of the triazole and phenol groups to engage in non-covalent interactions.

Chemosensors are synthetic compounds that can selectively bind with specific analytes, resulting in a detectable change, such as in color or fluorescence. researchgate.netsci-hub.se The 1,2,3-triazole ring is a key component in the design of these sensors. researchgate.net The nitrogen atoms of the triazole ring possess lone pairs of electrons that can coordinate with metal cations. sci-hub.senih.gov This interaction is a fundamental principle behind the ion detection capabilities of triazole-based compounds. When a metal ion binds to the triazole, it can alter the electronic properties of the entire molecule, leading to a measurable signal.

The molecular recognition capabilities of structures related to "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" have been explored, particularly in the context of mimicking biological molecules. For instance, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been investigated as mimics of steroids. nih.gov The ability of these compounds to bind to biological targets relies on specific intermolecular interactions. nih.gov The key mechanisms at play include:

Hydrogen Bonding: The phenolic hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. This dual capability allows for the formation of specific and directional interactions with target molecules or ions.

π-π Stacking: Both the phenol and triazole rings are aromatic systems. These flat, electron-rich structures can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the bound complex. nih.gov

Through the combination of these interactions, molecules based on the "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" framework can achieve high selectivity and sensitivity for specific ions or molecules. Computational studies, such as molecular docking, have been used to predict and analyze the binding of related triazole-phenol compounds to the active sites of enzymes, confirming the importance of these non-covalent interactions. nih.gov

Application as Corrosion Inhibitors for Metal Surfaces

Triazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.comnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com The "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" molecule contains the necessary functional groups to act as an efficient corrosion inhibitor.

The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two main processes:

Physisorption: This process involves weaker, non-specific electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger, more specific interaction that involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. nih.gov

The "Phenol, 4-(1H-1,2,3-triazol-4-yl)-" molecule facilitates both types of adsorption. The protonated form of the molecule in an acidic solution can be electrostatically attracted to the negatively charged metal surface. More importantly, the molecule possesses multiple active sites for chemisorption:

Triazole Nitrogen Atoms: The lone pair electrons on the three nitrogen atoms of the 1,2,3-triazole ring are readily available for donation to the metal's vacant orbitals.

Phenolic Oxygen Atom: The oxygen atom of the hydroxyl group also has lone pair electrons that can participate in coordinate bonding with the metal.

Aromatic π-Electrons: The delocalized π-electrons of both the phenol and triazole rings can also interact with the metal surface.

Studies on various 1,2,3-triazole derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.gov The formation of a protective film by the inhibitor molecules on the metal surface has been confirmed by techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). mdpi.com The Langmuir adsorption isotherm model is often used to describe the adsorption behavior of these inhibitors, indicating that the adsorption process involves both physical and chemical bonding. nih.gov

The table below summarizes research findings on the inhibition efficiency of various triazole derivatives, which provides a basis for the expected performance of "Phenol, 4-(1H-1,2,3-triazol-4-yl)-".

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) at Optimal Concentration | Adsorption Mechanism | Reference |

|---|---|---|---|---|---|

| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | >90 | Chemisorption/Physisorption (Mixed) | mdpi.com |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] | Mild Steel | 1.0 M HCl | 95.3 | Physical and Chemical Bonds | nih.gov |